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Compound of Interest

3-(4-Chlorophenyl)-2-hydroxyprop-
Compound Name:

2-enoic acid
CAS No.: 127273-12-5
Cat. No.: B13957322

Get Quote

Part 1: Executive Technical Summary

Compound Identity: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Synonyms: 4-
Chlorophenylpyruvic acid (Enol form); p-Chlorophenylpyruvic acid; 3-(4-Chlorophenyl)-2-
oxopropanoic acid (Keto form). CAS Registry Number: 3617-01-4 (Generic for the tautomeric
mixture) Molecular Formula: C

H
CIO
Molecular Weight: 198.60 g/mol

Technical Scope: This guide details the physicochemical behavior of 3-(4-chlorophenyl)-2-
hydroxyprop-2-enoic acid, specifically focusing on its existence as the stable enol tautomer
of 4-chlorophenylpyruvic acid. Unlike simple aliphatic ketones, this compound exhibits a
significant enol population in the solid state and organic solvents due to extended conjugation
with the p-chlorophenyl ring. It serves as a critical intermediate in the biosynthesis of non-
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canonical amino acids and acts as a potent inhibitor of Macrophage Migration Inhibitory Factor
(MIF) tautomerase activity.

Part 2: Physicochemical Specifications[1]

The following data aggregates experimental values and high-confidence predictive models for
the compound in its isolated form.
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Property

Value | Description

Context & Causality

Melting Point

190°C (Decomposition)

High lattice energy due to
intermolecular H-bonding
(dimer formation) stabilizes the
solid state until thermal

decomposition occurs [1].

pKa (Acidic)

3.2 — 3.4 (Carboxylic)

The electron-withdrawing 4-
chloro substituent lowers the
pKa relative to phenylpyruvic
acid (pKa ~3.5), increasing

acidity.

pKa (Enolic)

~10.5

The enolic -OH proton is
weakly acidic but
exchangeable, playing a key
role in metal chelation (e.g.,

Fe3* assays).

LogP (Octanol/Water)

22+03

Lipophilic character is driven
by the chlorophenyl ring,
making it membrane-
permeable but poorly water-

soluble.

High: DMSO, Ethanol,

The planar enol form stacks

effectively in crystal lattices,

Solubility MethanolLow: Water (<1 resisting aqueous solvation.
mg/mL) Soluble in polar organic
solvents.
Characteristic of the cinnamyl-
) ) like conjugated system (Ar-
UV-Vis Absorption Amax ~ 290-300 nm

CH=C(OH)-) present in the
enol form.

Part 3: Core Mechanism - Keto-Enol Tautomerism

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13957322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The defining feature of this compound is its tautomeric equilibrium. While most ketones favor
the keto form, the 4-chlorophenyl group provides resonance stabilization to the enol form (3-(4-
chlorophenyl)-2-hydroxyprop-2-enoic acid), particularly in non-polar environments.

Tautomeric Equilibrium Pathway

Enol Form
(3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid)
Dominant in: Solid State / DMSO

Keto Form
(4-Chlorophenylpyruvic acid)
Dominant in: Water (pH 7)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium shifting between the keto form (favored in aqueous solution)
and the enol form (favored in solid state and organic solvents).[1]

Mechanistic Insight: In the solid state, the compound exists almost exclusively as the (Z)-enol
isomer, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the
carboxylic carbonyl. Upon dissolution in water, the equilibrium shifts toward the keto form
(pyruvate structure) over time, a process catalyzed by the enzyme tautomerase in biological

systems [2].

Part 4: Synthesis Protocol (Self-Validating)

Methodology: Erlenmeyer-Plochl Azlactone Synthesis followed by Hydrolysis. This route is
preferred over direct condensation for its high yield and purity, avoiding self-polymerization of

the pyruvate.

Workflow Diagram
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Start: 4-Chlorobenzaldehyde

+ N-Acetylglycine

yclodehydration

Step 1: Azlactone Formation
(Acetic Anhydride / NaOAc, 100°C)

cid Hydrolysis (-Acetamide)

Step 2: Ring Opening Hydrolysis
(HCI/ H20, Reflux)

Final Product:
3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Click to download full resolution via product page

Figure 2: Synthetic pathway via the stable azlactone intermediate.
Step-by-Step Protocol
» Azlactone Formation (Validation Point 1):

o Reagents: 4-Chlorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Anhydrous Sodium
Acetate (0.6 eq), Acetic Anhydride (3.0 eq).

o Procedure: Reflux the mixture at 100—110°C for 2 hours. The solution will turn

yellow/orange.

o Validation: Upon cooling, a solid precipitate (the azlactone) must form. Recrystallize from
ethanol. Target MP of azlactone: ~140°C.

» Hydrolysis to Keto-Enol Acid (Validation Point 2):

o Reagents: Azlactone intermediate, 3M Hydrochloric Acid (HCI).
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o Procedure: Suspend the azlactone in 3M HCI and reflux for 4—6 hours. The azlactone ring
opens, and the acetyl group is cleaved.

o Workup: Cool the solution slowly. The product precipitates as the enol form. Filter and
wash with ice-cold water.

o Purification: Recrystallize from benzene or dilute ethanol.

o Final Validation: Check Melting Point. It should decompose near 190°C. A lower MP
(<160°C) indicates incomplete hydrolysis or presence of the keto-isomer hydrates [1].

Part 5: Analytical Characterization

Distinguishing the enol from the keto form is critical for quality control.

. Keto Signature
Method Enol Signature (Target) )
(Impurity/Solvent Effect)

JH-NMR (DMSO-de) Singlet at & ~6.5 ppm (Vinylic Singlet at & ~4.1 ppm
- -Os
proton, -CH=). (Methylene protons, -CHz-).

Broad band 3200-3400 cm™t
IR Spectroscopy (Enolic -OH). Sharp C=C
stretch ~1640 cm~1.

Strong C=0 stretch ~1720

cm~1 (Ketone carbonyl).

_ _ Deep Green/Blue Color ,
Ferric Chloride Test N No color change (Negative).
(Positive for Enol).

Note on Stability: In DMSO-ds, the enol form is stable for hours. In D20 (with NaOD), the
methylene signal (keto form) appears rapidly as the equilibrium shifts [3].

Part 6: Applications in Drug Development
Macrophage Migration Inhibitory Factor (MIF) Inhibition

4-Chlorophenylpyruvic acid is a structural analog of the substrate for MIF, a pro-inflammatory
cytokine with enzymatic tautomerase activity. The compound binds to the active site, mimicking
the enol transition state, and inhibits the tautomerization of p-hydroxyphenylpyruvate [2].
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Protocol: Spectrophotometric assay tracking the keto-to-enol conversion of p-
hydroxyphenylpyruvate at 300 nm.

Potency: ICso values are typically in the low micromolar range (~0.18 uM for oxime
derivatives) [4].

Biosynthetic Precursor

Used as a transamination substrate to synthesize 4-chlorophenylalanine, a non-canonical

amino acid used in peptide engineering to enhance lipophilicity and proteolytic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

o To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 3-(4-
Chlorophenyl)-2-hydroxyprop-2-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13957322/docs#physicochemical-profiling-technical-
guide-3-4-chlorophenyl-2-hydroxyprop-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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